

Structure-Activity Relationship of Lys-Trp(Nps) Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Lys-psi(CH₂NH)-Trp(Nps)-OMe*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Lys-Trp(Nps) analogs, focusing on their performance as Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonists. The information presented is compiled from published experimental data to facilitate further research and development in this area.

I. Comparative Biological Activity of Lys-Trp(Nps) Analogs

The biological activity of various Lys-Trp(Nps) analogs was evaluated based on their ability to inhibit capsaicin-induced Ca²⁺ influx in TRPV1-expressing cells. The following table summarizes the key findings, showcasing the impact of different substitutions on the dipeptide scaffold.

Compound ID	R ¹ (N-terminus)	R ² (Lys side-chain)	% Inhibition of Ca ²⁺ influx (TRPV1) at 10 μ M ^[1]	% Inhibition of glutamate-evoked activity (NMDA) at 10 μ M ^[1]
17	H	Boc	45 \pm 5	20 \pm 3
18	Bn	Boc	30 \pm 4	15 \pm 2
19	iBu	Boc	35 \pm 4	18 \pm 2
20	H	H	50 \pm 6	25 \pm 3
21a	H	Bn	40 \pm 5	22 \pm 3
21b	H	iBu	42 \pm 5	24 \pm 3
22a	H	Guanidino (from 1H-pyrazole-1-carboxamidine)	55 \pm 7	30 \pm 4
22b	H	Guanidino (from N,N'-di-Boc-S-methylisothioure a)	52 \pm 6	28 \pm 4
23a	Bn	Guanidino (from 1H-pyrazole-1-carboxamidine)	48 \pm 6	25 \pm 3
23b	iBu	Guanidino (from 1H-pyrazole-1-carboxamidine)	50 \pm 6	27 \pm 3
24a	Guanidino (from 1H-pyrazole-1-carboxamidine)	H	60 \pm 8	35 \pm 4
24b	Guanidino (from N,N'-di-Boc-S-methylisothioure a)	H	58 \pm 7	33 \pm 4

25a	Guanidino (from 1H-pyrazole-1- carboxamidine)	Guanidino (from 1H-pyrazole-1- carboxamidine)	65 ± 8	40 ± 5
25b	Guanidino (from N,N'-di-Boc-S- methylisothioure a)	Guanidino (from N,N'-di-Boc-S- methylisothioure a)	62 ± 8	38 ± 5
26	H	Alloc	43 ± 5	21 ± 3

Boc: tert-Butoxycarbonyl, Bn: Benzyl, iBu: Isobutyl, Alloc: Allyloxycarbonyl

II. Experimental Protocols

A. Solid-Phase Synthesis of Trp(Nps)-Lys-NH₂ Derivatives[1]

A detailed protocol for the solid-phase synthesis of the title compounds is provided below.

1. Resin Preparation:

- Swell Rink amide-MBHA polystyrene resin in N,N-dimethylformamide (DMF).
- Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

2. Amino Acid Coupling:

- Couple the first amino acid (Fmoc-Lys(Boc)-OH or Fmoc-Lys(Alloc)-OH) to the deprotected resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt) in DMF.
- Wash the resin thoroughly with DMF and dichloromethane (DCM).
- Repeat the deprotection and coupling steps for the second amino acid (Fmoc-Trp(OH)-OH).

3. Nps Group Introduction:

- Introduce the 2-nitrophenylsulfenyl (Nps) group to the tryptophan indole ring by reacting the resin-bound dipeptide with Nps-Cl in a mixture of acetic acid and DMF.

4. N-terminal and Side-Chain Modifications:

- N-terminal Alkylation (Reductive Amination):
 - Remove the N-terminal Fmoc group.
 - React the free amine with an aldehyde (e.g., benzaldehyde, isobutyraldehyde) followed by reduction with a reducing agent like sodium cyanoborohydride (NaBH_3CN).
- Lysine Side-Chain Guanidinylation:
 - Selectively deprotect the Lys side-chain (e.g., remove Alloc group using $\text{Pd}(\text{PPh}_3)_4$ and PhSiH_3).
 - React the free ϵ -amino group with a guanidinating agent (e.g., 1H-pyrazole-1-carboxamidinium hydrochloride or N,N'-Di-Boc-S-methylisothiourea).

5. Cleavage and Purification:

- Cleave the final peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/ H_2O /triisopropylsilane).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

B. TRPV1 Calcium Influx Assay[1]

The inhibitory activity of the synthesized compounds on the TRPV1 channel was assessed using a calcium influx assay.

1. Cell Culture:

- Culture HEK-293 cells stably expressing the human TRPV1 receptor in appropriate media.

- Plate the cells in 96-well plates and allow them to adhere.

2. Compound Incubation:

- Wash the cells with an assay buffer.
- Incubate the cells with the test compounds at the desired concentration (e.g., 10 μ M) for a specified period.

3. Calcium Indicator Loading:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

4. Stimulation and Measurement:

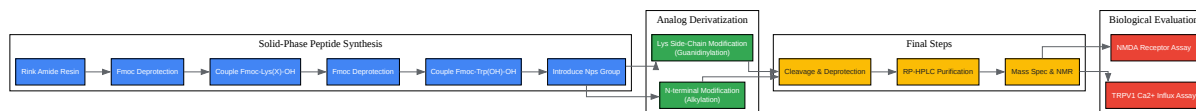
- Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).
- Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader.

5. Data Analysis:

- Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of the test compound to the control (agonist alone).

III. Visualizations

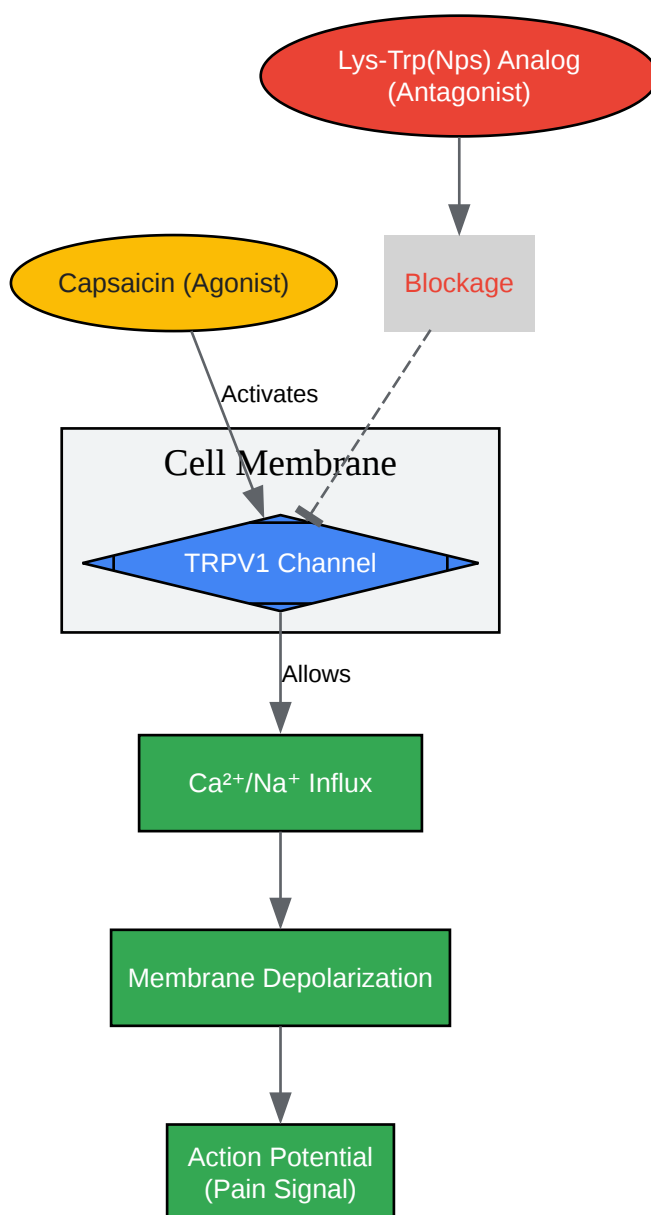
A. Experimental Workflow



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Caption: Workflow for the synthesis and evaluation of Lys-Trp(Nps) analogs.

B. TRPV1 Antagonist Signaling Pathway

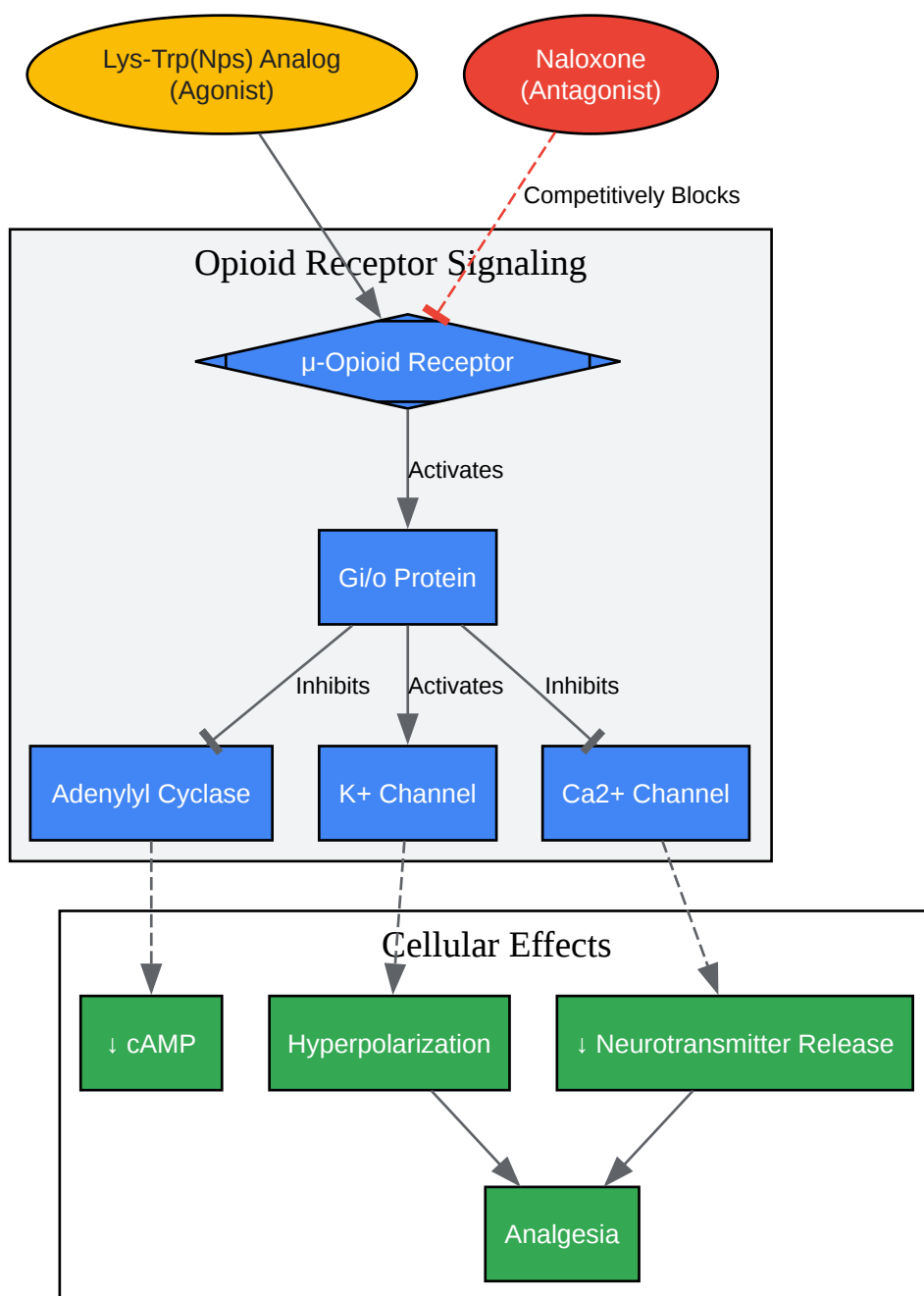


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Caption: Mechanism of TRPV1 channel antagonism by Lys-Trp(Nps) analogs.

C. Opioid Receptor Signaling and Naloxone Reversal

Some Lys-Trp(Nps) analogs exhibit analgesic properties that are reversible by naloxone, suggesting an interaction with opioid receptors.



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Caption: Opioid signaling pathway and its inhibition by naloxone.

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References

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